molecular formula C18H19N5OS B5666250 4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine

4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine

Cat. No. B5666250
M. Wt: 353.4 g/mol
InChI Key: QIRWWKMQYCBWRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridin-2-one derivatives involves novel reactions under specific conditions, such as microwave irradiation in ethylene glycol, showcasing the compound's complex synthetic pathway. These processes leverage the reactivity of intermediate compounds like 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine, indicating a multifaceted synthetic strategy that could be analogous to the synthesis of the target compound (Tu et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure of similar imidazo[1,2-a]pyridine derivatives, as well as related compounds, often involve X-ray crystallography and DFT studies. These analyses reveal detailed insights into the compound's geometry, intramolecular and intermolecular interactions, and stability, as observed in studies of related thiadiazol-2-amine and thiadiazole derivatives (Dani et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities are pivotal for understanding its applications and behavior in various environments. Copper-catalyzed syntheses involving related structures underline the potential for complex formation and bond formation strategies that could be relevant to our target compound's chemical reactivity (Rao et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's handling and application. These properties are typically elucidated through experimental studies focusing on similar compounds, providing insights into how the target compound might behave under various conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups, stability under various conditions, and potential for participating in further chemical reactions, are central to understanding the compound's utility and potential applications. For instance, the synthesis and properties of related pyridine and imidazo[1,2-a]pyridine derivatives highlight intricate reactivity patterns and the influence of substituents on chemical behavior (Khalafy et al., 2002).

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-1-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c19-18-20-13(11-25-18)6-7-16(24)23-9-8-14-15(10-23)22-17(21-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWWKMQYCBWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CCC4=CSC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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